molecular formula C18H15FN2OS B5785542 N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide

N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide

Cat. No. B5785542
M. Wt: 326.4 g/mol
InChI Key: PDHRWUDUXKNANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide, also known as FMA-NT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide is not fully understood, but it is thought to involve the interaction of the compound with specific protein targets. N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide has been shown to bind to the protein tubulin, which is involved in cell division and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties, N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide is its ability to selectively bind to certain proteins, making it a useful tool for studying their localization and distribution within cells. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment for imaging.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Another area of research is the development of new imaging techniques using N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide and other fluorescent probes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide and its potential interactions with other biological systems.
In conclusion, N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide is a promising compound that has the potential for a wide range of applications in scientific research. Its unique chemical structure and ability to interact with specific proteins make it a valuable tool for studying biological systems. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide involves several steps, including the reaction of 4-fluoroaniline with 2-methyl-8-quinoline thiol followed by acetylation. The final product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging biological systems. N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide has been shown to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-methylquinolin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-5-6-13-3-2-4-16(18(13)20-12)23-11-17(22)21-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHRWUDUXKNANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC(=O)NC3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide

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